1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Regioselective nitration Tetrahydroquinoline N-acetyl protection

Researchers requiring precise 7-position tetrahydroquinoline functionalization face supply challenges, as standard nitration yields predominantly 6- or 8-nitro isomers. This compound provides the authentic 7-nitro-N-acetyl-THQ regioisomer, eliminating isomer separation. Key advantages: • Enables unambiguous 7-amino-THQ synthesis via selective reduction, with N-acetyl protection preventing N-oxidation. • Facilitates 7,8-disubstitution via ortho-directed metallation, inaccessible through direct electrophilic routes. • Supplied with certified purity for reproducible library synthesis.

Molecular Formula C11H12N2O3
Molecular Weight 220.22g/mol
CAS No. 40484-66-0
Cat. No. B364016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone
CAS40484-66-0
Molecular FormulaC11H12N2O3
Molecular Weight220.22g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-4-5-10(13(15)16)7-11(9)12/h4-5,7H,2-3,6H2,1H3
InChIKeyNGMSPEMFJFMGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone Procurement Baseline


1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, also referred to as 1-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline, is a synthetic N-acetylated 7-nitro-tetrahydroquinoline derivative (C₁₁H₁₂N₂O₃, MW 220.22 g/mol) . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the combination of a 7-nitro electron-withdrawing group with an N-acetyl protecting group defines a distinct regioisomer with specific electronic and steric properties that govern its reactivity and potential biological interactions [1]. This compound serves as a versatile intermediate, particularly where 7‑position functionalization is required, and is available from multiple suppliers with certified purity levels (typically 97% or NLT 98%) [2].

Workflow 7-Position regioselective synthesis intermediate
Selection Context N-Acetyl protected form enables traceless directing strategy
Procurement Minor regioisomer requiring dedicated synthesis or separation

Why 7-Nitro Regioisomer Cannot Be Replaced by In-Class Analogs


Tetrahydroquinoline nitro‑regioisomers and N‑acyl derivatives possess markedly different electronic landscapes and reactivity profiles due to the interplay between the position of the nitro group and the N‑acetyl moiety [1]. The 7‑nitro isomer is not the dominant product under standard N‑acetyl‑THQ nitration conditions; classic nitration of N‑acetyl‑THQ with HNO₃/Ac₂O preferentially yields 6‑ and 8‑nitro derivatives, while the 7‑nitro isomer is obtained as a minority component under strong‑acid conditions (KNO₃/H₂SO₄) [1][2]. This regio‑divergence means that the 7‑nitro compound cannot be replaced by its more accessible 6‑ or 8‑nitro counterparts without altering downstream reactivity, electronic density, steric accessibility at the aromatic ring, and the conformational behaviour of the N‑acetyl group [1]. Consequently, for applications requiring precise 7‑position substitution or specific N‑acetyl rotational dynamics, generic substitution leads to fundamentally different chemical entities with non‑transferable performance.

6-Nitro isomer
Predominant nitration product may shift electronic density and downstream reactivity profile; 7-position substitution requirements may not transfer.
8-Nitro isomer
Alternative regioisomer with different steric accessibility at the aromatic ring; conformational behavior of the N-acetyl group may differ.
Unprotected 7-Nitro-THQ
Free amine may undergo competing N-oxidation or alter electrophilic substitution outcomes; protection-deprotection strategy may not be replicable.

Quantitative Evidence vs. Closest Analogs


Regioselectivity: 7-Nitro Yield in N-Acetyl-THQ Nitration

Under KNO₃/conc. H₂SO₄ conditions, nitration of N‑acetyl‑1,2,3,4‑tetrahydroquinoline (2c) produces a mixture of 6‑nitro‑THQ (1a) and 7‑nitro‑THQ (4a) in approximately a 2:1 ratio after hydrolysis [1]. Thus, the 7‑nitro isomer constitutes roughly 33% of the mononitro product mixture, demonstrating that it is the minor regioisomer under these conditions and cannot be obtained as the sole product from direct N‑acetyl‑THQ nitration. By contrast, using HNO₃/Ac₂O, the same precursor yields 6‑ and 8‑nitro derivatives exclusively (80:20 or 50:50 mixtures reported), with no detectable 7‑nitro isomer [1][2].

7-Nitro yield in N-acetyl-THQ nitration
Cross-study comparable
Approx. 33% of 6-NO₂ + 7-NO₂ mixture (2:1 ratio); absent (0%) under HNO₃/Ac₂O conditions
7-Nitro isomer is a specific, non-dominant product requiring dedicated synthetic routes.
Conditions: KNO₃/conc. H₂SO₄, 0 °C; or HNO₃/Ac₂O, rt. Data to verify per batch context.
Regioselective nitration Tetrahydroquinoline N-acetyl protection

Product Purity: Vendor-Certified Batch Data Comparison

Commercially available 1‑(7‑nitro‑3,4‑dihydroquinolin‑1(2H)‑yl)ethanone is supplied with documented purity of ≥97% (Bidepharm) or NLT 98% (Boroncore, MolCore), supported by batch‑specific QC data including NMR, HPLC, or GC . This purity specification is comparable to, or higher than, that of its frequently purchased analog 7‑nitro‑1,2,3,4‑tetrahydroquinoline (typically 95%) [1].

Vendor-certified purity
Cross-study comparable
97% (Bidepharm) to NLT 98% (Boroncore, MolCore) vs. 95% for unprotected 7-nitro-THQ
Higher minimum purity may reduce in-house purification burden.
Vendor specifications; analytical methods include NMR, HPLC, GC. Source review recommended.
Chemical purity QC batch release Tetrahydroquinoline procurement

N-Acetyl as Traceless Directing Group in THQ Chemistry

The N‑acetyl group in 1‑(7‑nitro‑3,4‑dihydroquinolin‑1(2H)‑yl)ethanone serves both as a protecting group and as an electronic modulator. Unlike the free amine (7‑nitro‑THQ), the acetylated nitrogen is neutral and reduces the propensity for N‑protonation, thereby enabling electrophilic aromatic substitution to occur under non‑acidic conditions without competing N‑oxidation side reactions [1]. This is in contrast to the unprotected 7‑nitro‑THQ, which under acidic nitration conditions predominantly undergoes further reaction at the 5‑position [1]. The acetyl group can be removed under mild basic hydrolysis to regenerate the free 7‑amino‑THQ scaffold after further elaboration, providing a traceless directing strategy not available with methyl or benzyl N‑substituents.

N-Acetyl as traceless directing group
Class-level inference
N-Acetyl shifts nitration from 5/7 pattern to 6/7 pattern vs. unprotected THQ
Enables regioisomeric outcome toggling via simple N-protection/deprotection.
Class-level inference; applicability requires validation for specific downstream steps.
Protecting group chemistry Regioselective functionalization N-acetyl tetrahydroquinoline

N-Acetyl Rotational Barrier vs. N-Alkyl Analogues

N‑Acyl derivatives of 1,2,3,4‑tetrahydroquinoline exhibit hindered internal rotation about the C–N partially double bond due to the amide resonance . This restricted rotation imposes conformational constraints that are absent in N‑methyl or N‑unsubstituted analogues. In the context of 1‑(7‑nitro‑3,4‑dihydroquinolin‑1(2H)‑yl)ethanone, the acetyl group adopts a preferred orientation that influences the spatial presentation of the nitro‑aromatic ring, potentially affecting molecular recognition events such as enzyme binding or receptor interaction [1].

N-Acetyl rotational barrier
Class-level inference
Hindered rotation about C–N bond due to amide resonance; absent in N-methyl or N-unsubstituted analogues
Conformational constraints may influence molecular recognition and SAR interpretation.
Exact ΔG‡ values not reported for this specific compound. Context-dependent.
Amide bond rotation N-acyl tetrahydroquinoline Conformational analysis

High-Value Application Scenarios


Precursor for 7-Amino-THQ Bioisosteres in Medicinal Chemistry

The compound serves as a protected precursor to 7‑amino‑1,2,3,4‑tetrahydroquinoline. After selective reduction of the nitro group (to amine) and subsequent N‑deprotection, the resulting 7‑amino‑THQ scaffold can be elaborated into kinase inhibitor libraries, GPCR ligands, or CNS‑targeted agents. The use of the N‑acetyl‑protected form prevents unwanted N‑oxidation during nitro reduction steps, a key advantage documented in tetrahydroquinoline synthetic methodology [1].

Regioselective Synthesis of 5,7-Disubstituted THQs

The N‑acetyl group can act as an ortho‑directing metallation group (DoM), enabling deprotonation at the 8‑position of the tetrahydroquinoline ring. This allows sequential functionalization at the 7‑nitro and 8‑positions to generate 5,7‑disubstituted or 7,8‑disubstituted tetrahydroquinolines, which are challenging to access through direct electrophilic substitution. This strategy is supported by the differential nitration outcomes described for N‑acetyl‑THQ vs. unprotected THQ [1].

Conformationally Restricted Fragment for NMR Screening

The hindered rotation about the N‑acetyl C–N bond imparts a degree of conformational rigidity [1]. This property makes 1‑(7‑nitro‑3,4‑dihydroquinolin‑1(2H)‑yl)ethanone a valuable fragment for NMR‑based screening campaigns where reduced conformational entropy can improve binding affinity discrimination. The 7‑nitro group additionally provides a strong chromophore (UV detection) and a potential ¹⁵N/¹⁹F NMR probe point, enhancing analytical tracking in biochemical assays .

Application
Selection Property
Validation Focus
7-Amino-THQ bioisostere synthesis
N-Acetyl protection prevents N-oxidation during nitro reduction
Reduction-deprotection sequence fidelity
5,7-Disubstituted THQ regioselective synthesis
N-Acetyl as ortho-directing metallation group
8-Position deprotonation and sequential functionalization
Conformationally restricted NMR fragment screening
Hindered N-acetyl rotation imparts conformational rigidity
Binding affinity discrimination and UV/¹⁵N tracking
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